molecular formula C13H12N2O2 B6367421 3-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95% CAS No. 914305-95-6

3-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%

Cat. No. B6367421
CAS RN: 914305-95-6
M. Wt: 228.25 g/mol
InChI Key: XIWGJMYMXNDTAH-UHFFFAOYSA-N
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Description

3-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, also known as 3-Hydroxy-5-methoxycarbonylphenylpyridine, is a chemical compound with the molecular formula C10H11NO2. It is an aromatic heterocyclic organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 78-80°C. It is soluble in water, ethanol, and methanol, and its solubility in water is higher than that of other related compounds. It is a versatile compound with a wide range of applications in scientific research, including in the fields of biochemistry, pharmacology, and toxicology.

Scientific Research Applications

3-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%[3-(N-methylaminocarbonyl)phenyl]pyridine is widely used in scientific research applications. It is used in the synthesis of various compounds, including drugs and other biologically active compounds. It is also used in the synthesis of various organic catalysts and reagents. Additionally, it is used in the synthesis of various dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%[3-(N-methylaminocarbonyl)phenyl]pyridine is not well understood. However, it is believed that the compound may act as a proton donor and/or acceptor in certain biochemical reactions. Additionally, it is thought to act as a chelating agent, binding to metal ions and thus affecting the activity of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%[3-(N-methylaminocarbonyl)phenyl]pyridine are not well understood. However, it is believed that the compound may have a variety of effects, including the inhibition of certain enzymes and the modulation of gene expression. Additionally, it is thought to be involved in the regulation of certain cellular processes, such as apoptosis and cell differentiation.

Advantages and Limitations for Lab Experiments

3-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%[3-(N-methylaminocarbonyl)phenyl]pyridine is a versatile compound that is easy to synthesize and has a wide range of applications in scientific research. Its solubility in water is higher than that of other related compounds, making it ideal for use in aqueous solutions. Additionally, it is a relatively stable compound and is not easily degraded by heat or light. However, it is important to note that the compound is toxic and should be handled with caution.

Future Directions

The potential applications of 3-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%[3-(N-methylaminocarbonyl)phenyl]pyridine are vast and are still being explored. Potential future directions for research include the development of new compounds based on the compound, the further exploration of its biochemical and physiological effects, and the investigation of potential therapeutic uses. Additionally, further research is needed to better understand the mechanism of action of the compound and its potential toxicity.

Synthesis Methods

The synthesis of 3-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%[3-(N-methylaminocarbonyl)phenyl]pyridine is typically achieved through the reaction of 3-hydroxy-5-methoxycarbonylphenylpyridine with N-methylformamide in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is known as an amide coupling reaction, and it yields the desired compound in high yields. The reaction is carried out at a temperature of 80-90°C for a period of 2-4 hours.

properties

IUPAC Name

3-(5-hydroxypyridin-3-yl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-14-13(17)10-4-2-3-9(5-10)11-6-12(16)8-15-7-11/h2-8,16H,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWGJMYMXNDTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682914
Record name 3-(5-Hydroxypyridin-3-yl)-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

914305-95-6
Record name 3-(5-Hydroxypyridin-3-yl)-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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